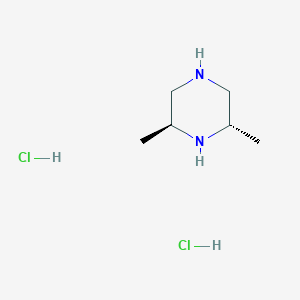

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride

説明

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2 and its molecular weight is 187.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of (2S,6S)-2,6-Dimethylpiperazine dihydrochloride is the N-methyl-D-aspartate (NMDA) receptor . This receptor plays a crucial role in synaptic plasticity, which is a cellular mechanism for learning and memory .

Mode of Action

This compound interacts with its targets by antagonizing the non-competitive and subtype non-selective activity-dependent NMDA receptor . This interaction results in changes in the receptor’s function, leading to alterations in neuronal signaling .

Biochemical Pathways

The compound affects several biochemical pathways. It promotes the activity of the AMPA receptor and directly binds with the tyrosine kinase receptor TrkB . These differentially expressed proteins mainly participate in cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes . They are involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .

Pharmacokinetics

It is known that the compound has a strong effect at a concentration of 005 nM, suggesting a high bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include changes in protein expression in the hippocampus of depressed mice . The compound’s action is closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the frequency of treatment can modulate the cognitive effects of repeated exposure to the compound

生物活性

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride is a chiral compound with significant biological activity, particularly in the context of neuropharmacology. This article reviews its mechanism of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Target Receptors

The primary target of this compound is the NMDA (N-methyl-D-aspartate) receptor , a key player in synaptic plasticity and memory function. The compound acts as an antagonist to this receptor, influencing the glutamatergic system, which is crucial for excitatory neurotransmission in the brain.

Biochemical Pathways

By antagonizing NMDA receptors, this compound alters neuronal signaling pathways and synaptic plasticity. It has been shown to affect various cellular processes, including gene expression and enzyme activity related to neurotransmitter systems.

Pharmacokinetics

Research indicates that similar compounds exhibit good bioavailability and can effectively cross the blood-brain barrier , making them suitable for central nervous system applications. The pharmacokinetic properties of this compound suggest it may be utilized in therapeutic settings targeting neurological disorders.

Table 1: Biological Effects of this compound

| Effect Category | Description |

|---|---|

| Neurotransmitter Modulation | Interacts with serotonin and dopamine receptors; potential antidepressant and anxiolytic effects. |

| Antioxidant Activity | Exhibits protective effects against oxidative stress in cellular models. |

| Cellular Processes | Influences cell signaling pathways and gene expression related to neuroprotection. |

Case Studies

- Antidepressant Potential : A study demonstrated that this compound significantly modulated serotonin levels in animal models, suggesting its potential as an antidepressant agent.

- Anxiolytic Properties : In behavioral assays, this compound showed promise in reducing anxiety-like behaviors in rodents, indicating its role in modulating anxiety through neurotransmitter pathways.

- Oxidative Stress Protection : Experimental results indicated that this compound could reduce markers of oxidative stress in neuronal cultures exposed to harmful agents.

Research Applications

The compound's unique structure allows it to serve as a building block for synthesizing more complex molecules in medicinal chemistry. Its applications extend beyond basic research to potential therapeutic development for conditions such as depression and anxiety disorders.

特性

IUPAC Name |

(2S,6S)-2,6-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-5-3-7-4-6(2)8-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOYHYMXNYOPAI-USPAICOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](N1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718680 | |

| Record name | (2S,6S)-2,6-Dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162240-96-2 | |

| Record name | (2S,6S)-2,6-Dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。